1-(2,6-二氟苯基)-3-(4-(二异丙胺)丁-2-炔-1-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

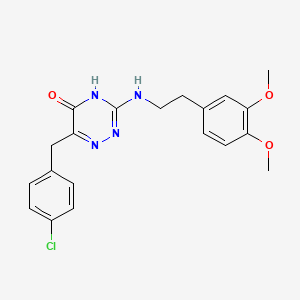

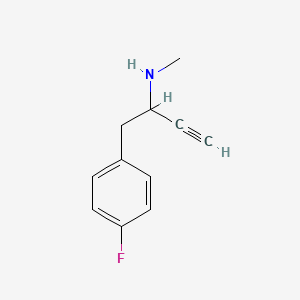

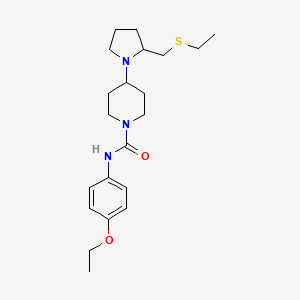

1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a compound that falls within the class of 1,3-disubstituted ureas. These compounds are characterized by having a urea moiety with various substituents at the 1 and 3 positions. The specific substituents in this compound suggest potential biological activity, possibly as an inhibitor of certain enzymes or pathways, although the exact function is not detailed in the provided papers.

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas typically involves the reaction of an isocyanate with an amine. While the provided papers do not detail the synthesis of the exact compound , they do provide insight into similar synthetic routes. For instance, 1-isocyanatoadamantane was prepared using diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, achieving a yield of 85% . This suggests that a similar approach could potentially be applied to synthesize the difluorophenyl and diisopropylamino substituted urea by reacting the appropriate isocyanate and amine.

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas can be quite complex, with the potential for various conformations. For example, the crystal structure of a related compound, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, revealed three different conformations within the crystal structure, indicating a flexible molecular geometry . This flexibility could be relevant to the binding and activity of the compound in biological systems.

Chemical Reactions Analysis

The chemical reactivity of 1,3-disubstituted ureas is not explicitly discussed in the provided papers. However, ureas are generally known to participate in hydrogen bonding due to the presence of the urea linkage, which can be coplanar to allow for intramolecular hydrogen bond formation . This property is significant for the interaction of these compounds with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea are not directly reported in the provided papers. However, the presence of fluorine atoms in the structure is likely to influence these properties, as fluorine can affect the lipophilicity and metabolic stability of the compound. For example, the introduction of fluorine into the structure of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors resulted in improved pharmacokinetic parameters and increased potency in an in vivo inflammatory pain model . This suggests that the difluorophenyl group in the compound of interest may similarly impact its pharmacokinetic profile and biological activity.

科学研究应用

氢键和自组装

- 络合诱导的展开:已研究杂环脲展开并形成氢键络合物的能力。这项研究对于理解肽结构中的自组装和分子模拟至关重要 (Corbin 等,2001)。

分子器件和光异构化

- 环糊精络合和分子器件:对脲基环糊精的研究突出了它们在形成分子器件中的应用,展示了与不同化合物和光异构化效应的相互作用 (Lock 等,2004)。

质子转移相互作用

- 脲-氟化物相互作用:对脲和氟离子之间相互作用的研究强调了质子转移的作用,提供了对氢键和分子相互作用的见解 (Boiocchi 等,2004)。

晶体结构分析

- 脲的晶体结构:对各种脲衍生物的晶体结构的研究提供了有关分子构象和分子间相互作用的宝贵信息 (Rao 等,2010)。

化学反应性和合成

- 受阻脲作为掩蔽异氰酸酯:研究表明,受阻的三取代脲,包括二异丙基脲衍生物,可以在中性条件下有效地进行取代反应。这一发现对于合成化学具有重要意义,特别是在胺衍生物的制备中 (Hutchby 等,2009)。

农业应用

- 棉花对除草剂的耐受性:对各种脲衍生物(包括具有二异丙胺基团的衍生物)的植物毒性的研究提供了有关它们作为除草剂的用途以及它们对棉花等作物的影响的见解 (Eshel,1969)。

氟代生物等排体

- α-氟烯酰胺的合成:已探索了 α-氟烯酰胺(脲的氟代生物等排体)的开发,突出了它们在药物化学和药物设计中的潜力 (Compain 等,2012)。

纳米多孔材料

- 纳米多孔聚脲网络:三异氰酸酯和硼酸反应生成纳米多孔聚脲网络的研究揭示了在材料科学中的应用,特别是用于制造坚固的气凝胶 (Leventis 等,2016)。

生化作用模式

- 几丁质合成抑制:对某些脲类杀虫剂的研究表明它们具有抑制昆虫中几丁质合成的能力,为害虫控制策略提供了见解 (Deul 等,1978)。

属性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F2N3O/c1-12(2)22(13(3)4)11-6-5-10-20-17(23)21-16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBCTHRCYNBHLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)NC1=C(C=CC=C1F)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

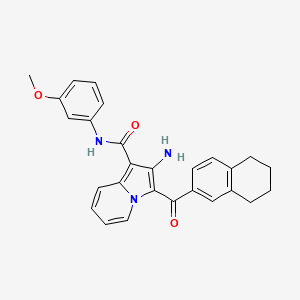

![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)

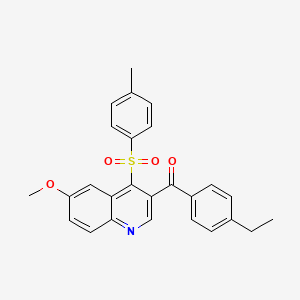

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)

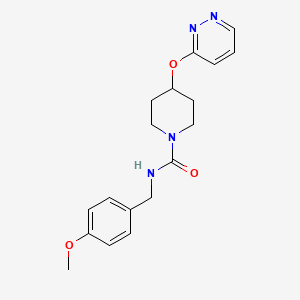

![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)